molecular formula C8H8N4 B1214041 5-(4-Methylphenyl)-1H-tetrazole CAS No. 24994-04-5

5-(4-Methylphenyl)-1H-tetrazole

Cat. No.: B1214041
CAS No.: 24994-04-5
M. Wt: 160.18 g/mol
InChI Key: BCCJIAZPYBJASR-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1H-tetrazole typically involves the cycloaddition reaction of an azide with a nitrile. One common method is the reaction of 4-methylbenzonitrile with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The choice of solvent and catalyst can also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the tetrazole ring can yield amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines or partially reduced tetrazole derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

5-(4-Methylphenyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids or other functional groups to improve drug properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and explosives, due to the stability and reactivity of the tetrazole ring.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the electronic properties of other functional groups, allowing it to interact with biological molecules in unique ways. The exact pathways involved would depend on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.

    5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorine substituent instead of a methyl group, which can influence its chemical and biological properties.

    5-(4-Methoxyphenyl)-1H-tetrazole: Features a methoxy group, which can alter its electronic properties and reactivity.

Uniqueness

5-(4-Methylphenyl)-1H-tetrazole is unique due to the presence of the 4-methyl group, which can influence its steric and electronic properties. This can affect its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications in drug design and materials science.

Properties

IUPAC Name

5-(4-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCJIAZPYBJASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301238
Record name 5-(4-Methylphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24994-04-5
Record name 5-(4-Methylphenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24994-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 141938
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024994045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24994-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Methylphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 117 grams (1.0 mole) of 4-cyanotoluene, 65.0 grams (1.0 mole) of sodium azide, and 12.0 grams (0.224 mole) of ammonium chloride 800 mL of N,N-dimethylformamide was heated at 130° C. for three hours. After this time the reaction mixture was cooled and then poured into 800 mL of water and 400 mL of ice. The resulting mixture was acidified to pH 2 with 3N hydrochloric acid, and the resulting solid was collected by filtration. The solid was washed with hexane, triturated with 300 mL of methanol, and dried under reduced pressure to a constant weight, yielding 115 grams of 4-(4-methylphenyl)-1,2,3,5-(1H)-tetrazole. The NMR spectrum was consistent with the proposed structure.
Quantity
117 g
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reactant
Reaction Step One
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65 g
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800 mL
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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[Compound]
Name
ice
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400 mL
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reactant
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800 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 5-(4-Methylphenyl)-1H-tetrazole?

A: this compound, also referred to as 5-p-tolyl-1H-tetrazole in the provided research, exhibits a planar tetrazole ring nearly coplanar with the benzene ring. [] The dihedral angle between these rings is 2.67° (9). [] The molecule possesses crystallographic mirror symmetry, with four carbon atoms residing on the reflecting plane that bisects both the phenyl and tetrazole rings. []

Q2: How does the molecular structure of this compound influence its corrosion inhibition properties?

A: Density Functional Theory (DFT) studies were conducted on this compound and related phenyltetrazole substituted compounds to evaluate their corrosion inhibition effectiveness on mild steel in acidic environments. [] The research suggests that the electron-donating methyl group on the phenyl ring of this compound influences its electron density distribution, impacting its interaction with the metal surface. [] This interaction contributes to the formation of a protective layer on the mild steel, hindering the corrosion process. []

Q3: Are there any experimental studies supporting the corrosion inhibition properties of this compound?

A: Yes, experimental studies employing weight loss measurements, potentiodynamic polarization studies, and electrochemical impedance spectroscopy (EIS) were conducted to investigate the corrosion inhibition performance of this compound on mild steel in 1 M HCl. [] These studies demonstrated a correlation between increasing concentrations of this compound and a decrease in corrosion rate, indicating its effectiveness as a corrosion inhibitor. [] The polarization data suggests that this compound acts primarily as a cathodic inhibitor. []

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